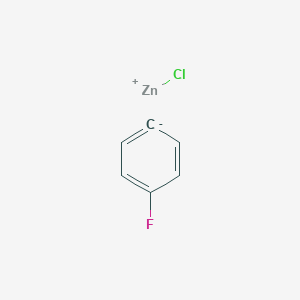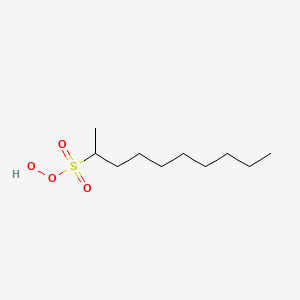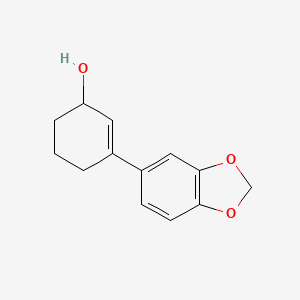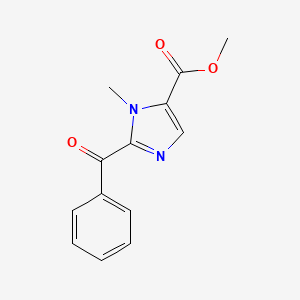
Zinc, chloro(4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, chloro(4-fluorophenyl)- is an organozinc compound characterized by the presence of a zinc atom bonded to a chlorine atom and a 4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro(4-fluorophenyl)- typically involves the reaction of 4-fluorophenylmagnesium bromide with zinc chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Fluorophenylmagnesium bromide+Zinc chloride→Zinc, chloro(4-fluorophenyl)-+Magnesium bromide chloride
Industrial Production Methods: On an industrial scale, the production of zinc, chloro(4-fluorophenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: Zinc, chloro(4-fluorophenyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkoxides, amines, and thiols.
Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with an alkoxide can yield an alkoxy-substituted product, while oxidation may produce a zinc oxide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc, chloro(4-fluorophenyl)- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, which forms carbon-carbon bonds.
Biology and Medicine: In biological research, this compound can be used to study the effects of organozinc compounds on cellular processes. Its potential as a precursor for pharmaceuticals is also being explored.
Industry: Industrially, zinc, chloro(4-fluorophenyl)- is utilized in the synthesis of fine chemicals and intermediates for agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which zinc, chloro(4-fluorophenyl)- exerts its effects typically involves the formation of a reactive intermediate, such as a zinc-alkyl or zinc-aryl species. These intermediates can then participate in various organic transformations, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Vergleich Mit ähnlichen Verbindungen
- Zinc, chloro(phenyl)-
- Zinc, chloro(4-chlorophenyl)-
- Zinc, chloro(4-methylphenyl)-
Comparison: Zinc, chloro(4-fluorophenyl)- is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. Compared to zinc, chloro(phenyl)-, the fluorinated compound may exhibit different electronic properties, affecting its behavior in chemical reactions. The presence of fluorine can also enhance the compound’s potential in medicinal chemistry due to the bioisosteric properties of fluorine.
Eigenschaften
CAS-Nummer |
133472-27-2 |
|---|---|
Molekularformel |
C6H4ClFZn |
Molekulargewicht |
195.9 g/mol |
IUPAC-Name |
chlorozinc(1+);fluorobenzene |
InChI |
InChI=1S/C6H4F.ClH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GOWCWQHQMNLGEB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=[C-]1)F.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)

![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)



![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)


